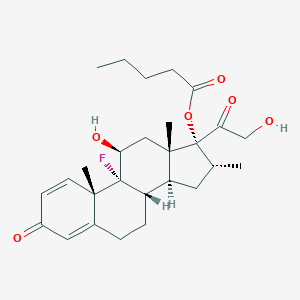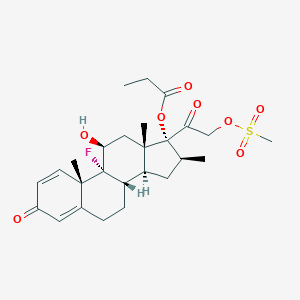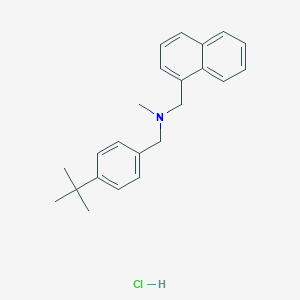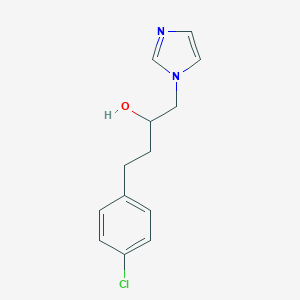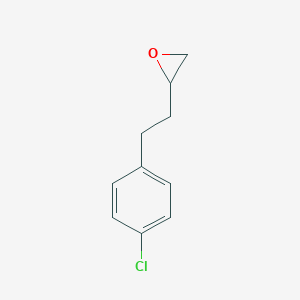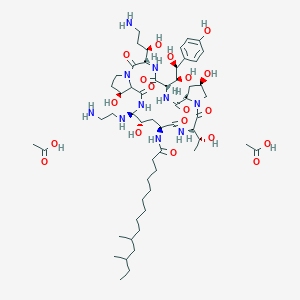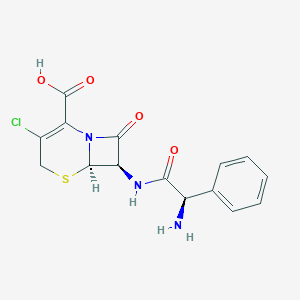
céfdinir
Vue d'ensemble
Description
Cefdinir is an oral third-generation cephalosporin with good in vitro activity against many pathogens commonly causative in community-acquired infections . It is a white to slightly brownish-yellow solid . It is slightly soluble in dilute hydrochloric acid and sparingly soluble in 0.1 M pH 7.0 phosphate buffer .
Synthesis Analysis
The coordination chemistry of the antibiotic, cefdinir, and its metal complexes with Cu (II) and Zn (II) was described and characterized on the basis of analytical and spectral studies .
Molecular Structure Analysis
Cefdinir crystallizes in space group P2 1 (#4) with a = 5.35652 (4), b = 19.85676 (10), c = 7.57928 (5) Å, β = 97.050 (1) °, V = 800.061 (6) Å 3 . The molecular formula is C 14 H 13 N 5 O 5 S 2 and the molecular weight is 395.42 .
Chemical Reactions Analysis
Cefdinir is stable in the presence of some, but not all, β-lactamase enzymes . As a result, many organisms resistant to penicillins and some cephalosporins are susceptible to cefdinir .
Physical and Chemical Properties Analysis
Cefdinir is a white to slightly brownish-yellow solid . It is slightly soluble in dilute hydrochloric acid and sparingly soluble in 0.1 M pH 7.0 phosphate buffer .
Applications De Recherche Scientifique
Solubilité et biodisponibilité améliorées
Céfdinir: , également connu sous le nom de E-Céfdinir, a fait l'objet de recherches visant à améliorer sa solubilité et sa biodisponibilité. Une étude a développé des dispersions solides de this compound (CSD) à l'aide de polymères hydrophiles, ce qui a entraîné une augmentation de neuf fois de la solubilité et une amélioration significative du profil de dissolution . Ceci est particulièrement important pour l'administration orale, car elle garantit que davantage de médicament est absorbé dans la circulation sanguine.
Efficacité antibactérienne
En tant qu'antibiotique céphalosporine oral de troisième génération, le this compound a une large efficacité contre les bactéries à Gram positif et à Gram négatif. Il est fréquemment utilisé pour traiter des affections telles que la bronchite chronique aiguë, la rhinosinusite et la pharyngite . L'amélioration de la solubilité et de la biodisponibilité peut potentiellement améliorer son efficacité contre ces infections bactériennes.
Formulation pharmaceutique
La formulation du this compound peut être optimisée pour de meilleures performances. Les recherches sur les CSD indiquent que le choix des polymères hydrophiles, tels que l'hydroxypropyl-méthylcellulose (HPMC) ou la carboxyméthylcellulose-Na (CMC-Na), peut affecter les caractéristiques du médicament, notamment la taille des particules et le taux de dissolution, qui sont cruciales pour son efficacité .
Contrôle de la qualité dans la fabrication de médicaments
Le système LC Thermo Scientific Dionex UltiMate 3000 est utilisé pour l'analyse des impuretés organiques dans le this compound. Cela garantit que le produit pharmaceutique répond aux normes de qualité fixées par la monographie USP 39, qui spécifie les critères de résolution et de %RSD (écart type relatif) pour le this compound . Cette application est essentielle pour maintenir l'intégrité et la sécurité du médicament.
Recherche sur la délivrance de médicaments
Les propriétés du this compound en font un candidat pour la recherche dans les systèmes de délivrance de médicaments. Le développement de dispersions solides amorphes est une stratégie pour améliorer la solubilité apparente et la biodisponibilité des médicaments faiblement solubles dans l'eau, qui peut être appliquée au this compound . Cette recherche peut conduire à des médicaments à base de this compound plus efficaces et conviviaux pour les patients.
Pharmacologie clinique
Les formulations améliorées du this compound peuvent être étudiées en pharmacologie clinique pour comprendre comment elles affectent l'action du médicament. Cela comprend l'investigation de la pharmacocinétique et de la pharmacodynamique du this compound dans différentes populations, ce qui peut éclairer les protocoles de dosage et de traitement .
Médecine vétérinaire
Bien que le this compound soit principalement utilisé en médecine humaine, ses applications peuvent s'étendre à la médecine vétérinaire. La recherche sur son efficacité, son dosage et ses méthodes de délivrance pour le traitement des infections bactériennes chez les animaux pourrait être un domaine d'étude potentiel, étant donné ses propriétés antibactériennes à large spectre .
Mécanisme D'action
Cefdinir, also known as E-Cefdinir, is a semi-synthetic, broad-spectrum antibiotic belonging to the third generation of the cephalosporin class . It is used to treat a variety of bacterial infections, including those in the ear, sinus, throat, lungs, and skin .
Target of Action
Cefdinir primarily targets penicillin-binding proteins (PBPs) . These proteins are essential for the synthesis of the bacterial cell wall .
Mode of Action
Cefdinir inhibits bacterial cell wall synthesis by binding to one or more of the PBPs . This binding inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis . The result is a weakened cell wall that eventually leads to bacterial cell lysis and death .
Biochemical Pathways
The primary biochemical pathway affected by cefdinir is the synthesis of the bacterial cell wall . By inhibiting the PBPs, cefdinir prevents the formation of peptidoglycan cross-links, which are crucial for maintaining the strength and rigidity of the bacterial cell wall .
Pharmacokinetics
Cefdinir is rapidly absorbed from the gastrointestinal tract, with maximal plasma concentrations occurring 2 to 4 hours post-dose . It is almost entirely eliminated via renal clearance of unchanged drug . The terminal disposition half-life of cefdinir is approximately 1.5 hours .
Result of Action
The primary result of cefdinir’s action is the death of the bacterial cells. By inhibiting the synthesis of the bacterial cell wall, cefdinir causes the cells to become structurally weak, leading to cell lysis and death .
Action Environment
Environmental factors such as pH, incubation temperature, shaking speed, inoculum dosage, and the initial concentration of the substrate can influence the growth of microbes and their degrading abilities . Additionally, exposure to other allergens, such as pollen, mold, or pet dander, can sensitize the immune system and make it more prone to reacting to medications like cefdinir .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
Cefdinir has a broad spectrum of activity against many gram-negative and gram-positive aerobic organisms, including Streptococcus pneumoniae, Staphylococcus aureus, Streptococcus pyogenes, Haemophilus influenzae, and Moraxella catarrhalis . Cefdinir is stable to hydrolysis by 13 of the common beta-lactamases .
Cellular Effects
Cefdinir distributes into various tissues (e.g., sinus and tonsil) and fluids (e.g., middle ear), and has a pharmacokinetic profile that allows for once-or twice-daily administration . It has shown good clinical and bacteriological efficacy in the treatment of a wide range of mild-to-moderate infections of the respiratory tract and skin in adults, adolescents, and pediatric patients .
Molecular Mechanism
Cefdinir exerts its effects at the molecular level by inhibiting the synthesis of the peptidoglycan layer of bacterial cell walls. It binds to penicillin-binding proteins and inhibits the final transpeptidation step of peptidoglycan synthesis, resulting in cell wall death .
Temporal Effects in Laboratory Settings
Cefdinir is rapidly absorbed from the gastrointestinal tract (mean time to peak plasma concentration, 3 hours) and is almost entirely eliminated via renal clearance of unchanged drug . The terminal disposition half-life of cefdinir is approximately 1.5 hours .
Dosage Effects in Animal Models
The dosage used often depends on the type and severity of the infection .
Metabolic Pathways
Cefdinir is not extensively metabolized in the body, with approximately 60-70% of the dose recovered unchanged in the urine . This suggests that it does not significantly interact with metabolic enzymes or pathways.
Transport and Distribution
Cefdinir is well distributed throughout the body, reaching therapeutic concentrations in various tissues and body fluids
Subcellular Localization
As an antibiotic, cefdinir does not have a specific subcellular localization. It works by interacting with the bacterial cell wall, which is located outside of the bacterial cell .
Propriétés
IUPAC Name |
(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O5S2/c1-2-5-3-25-12-8(11(21)19(12)9(5)13(22)23)17-10(20)7(18-24)6-4-26-14(15)16-6/h2,4,8,12,24H,1,3H2,(H2,15,16)(H,17,20)(H,22,23)/b18-7+/t8-,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTXOFQZKPXMALH-RWFJUVPESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=C(N2C(C(C2=O)NC(=O)C(=NO)C3=CSC(=N3)N)SC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N/O)/C3=CSC(=N3)N)SC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
178601-88-2, 91832-40-5 | |
| Record name | Cefdinir, E- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0178601882 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CEFDINIR, (E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61G2M33IGF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


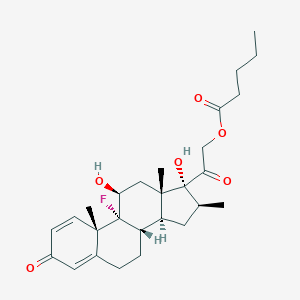

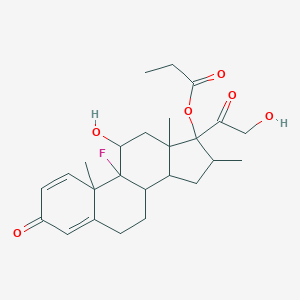
![1H-Imidazole, 4-([1,1'-biphenyl]-4-ylphenylmethyl)-](/img/structure/B193702.png)
